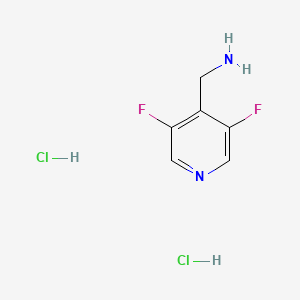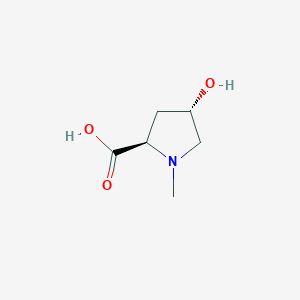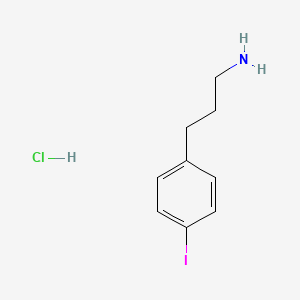amine hydrochloride](/img/structure/B13458519.png)
[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl](methyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Ethyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride is a compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and antiviral properties
Vorbereitungsmethoden
The synthesis of (5-Ethyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride typically involves the cyclization of hydrazides with appropriate reagents. One common method includes the reaction of hydrazides with methyl ketones in the presence of a base such as potassium carbonate (K₂CO₃), followed by oxidative cleavage and cyclization . Another method involves the use of acylhydrazones, which undergo cyclization in the presence of a photocatalyst and a cobaloxime catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
(5-Ethyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Cyclization: Cyclization reactions can be facilitated by reagents such as phosphorus oxychloride (POCl₃) or triphenylphosphine (PPh₃).
Wissenschaftliche Forschungsanwendungen
(5-Ethyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of (5-Ethyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, leading to inhibition or modulation of their activity . For example, the compound may inhibit enzymes involved in bacterial cell wall synthesis or viral replication .
Vergleich Mit ähnlichen Verbindungen
(5-Ethyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride can be compared with other 1,3,4-oxadiazole derivatives, such as:
5-Phenyl-1,3,4-oxadiazole: Known for its anticancer and antiviral activities.
5-Methyl-1,3,4-oxadiazole: Exhibits antibacterial and antifungal properties.
5-Aryl-1,3,4-oxadiazole: Used in the development of anti-inflammatory and analgesic agents.
The uniqueness of (5-Ethyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other oxadiazole derivatives .
Eigenschaften
Molekularformel |
C6H12ClN3O |
|---|---|
Molekulargewicht |
177.63 g/mol |
IUPAC-Name |
1-(5-ethyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C6H11N3O.ClH/c1-3-5-8-9-6(10-5)4-7-2;/h7H,3-4H2,1-2H3;1H |
InChI-Schlüssel |
NTOFDZISCKHOFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN=C(O1)CNC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate hydrochloride](/img/structure/B13458437.png)


![N-[2-(1H-Indol-3-yl)ethyl]dodecanamide](/img/structure/B13458446.png)

![[5-(Propan-2-yl)-1-benzofuran-2-yl]methanamine](/img/structure/B13458454.png)
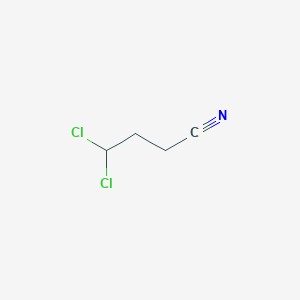
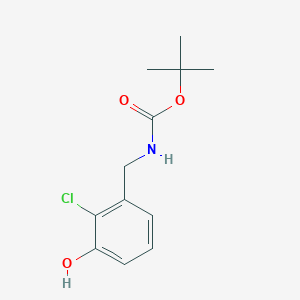
![Methyl (2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B13458478.png)
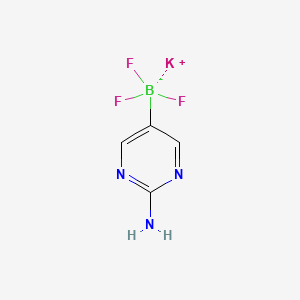
![tert-butyl (5E)-5-[(dimethylamino)methylidene]-6-oxo-1,4-oxazepane-4-carboxylate](/img/structure/B13458493.png)
